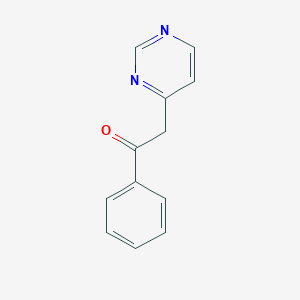

1-Phenyl-2-pyrimidin-4-ylethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-pyrimidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(10-4-2-1-3-5-10)8-11-6-7-13-9-14-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDUPABHTHYHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375473 | |

| Record name | 1-phenyl-2-pyrimidin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36912-83-1 | |

| Record name | 1-phenyl-2-pyrimidin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 1-Phenyl-2-pyrimidin-4-ylethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the hypothetical structure elucidation of 1-Phenyl-2-pyrimidin-4-ylethanone, a novel ketone derivative incorporating both phenyl and pyrimidine moieties. Given the absence of extensive literature on this specific compound, this guide outlines a systematic approach to its synthesis and structural verification using modern analytical techniques. It is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of new heterocyclic compounds. Detailed experimental protocols, predicted spectroscopic data, and logical workflows are presented to facilitate both theoretical understanding and practical application.

Introduction and Proposed Structure

This compound is a ketone with a phenyl group attached to the carbonyl carbon and a pyrimidin-4-yl group attached to the alpha-carbon. This structure combines the features of an aryl ketone with a nitrogen-containing heterocycle, making it a molecule of interest for potential applications in medicinal chemistry and materials science. The pyrimidine ring, a key component of nucleobases, is a common scaffold in pharmacologically active compounds.[1] The elucidation of its precise molecular structure is the critical first step in understanding its chemical properties and potential biological activity.

The proposed structure is as follows:

-

Molecular Formula: C₁₂H₁₀N₂O

-

Molecular Weight: 198.22 g/mol

-

IUPAC Name: 1-phenyl-2-(pyrimidin-4-yl)ethanone

This guide will detail a plausible synthetic route and the subsequent analytical workflow required to confirm this structure.

Proposed Synthesis

A plausible method for the synthesis of this compound is the Claisen condensation reaction between a pyrimidine-containing methyl ester and acetophenone, followed by decarboxylation. An alternative and more direct approach involves the α-arylation of a pyrimidine-substituted ketone, though the following protocol details a robust and common method for forming the core structure.

Experimental Protocol: Synthesis via Acylation

This protocol outlines the synthesis of the target compound from 4-methylpyrimidine and a suitable benzoylating agent.

-

Deprotonation of 4-methylpyrimidine: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 4-methylpyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled solution dropwise over 30 minutes, maintaining the temperature below -70 °C. Stir the resulting deep red solution for 1 hour at -78 °C to ensure complete formation of the lithiated intermediate.

-

Acylation: In a separate flask, dissolve benzoyl chloride (1.2 eq) in anhydrous THF. Add this solution to the reaction mixture dropwise, ensuring the temperature remains at -78 °C.

-

Reaction: Allow the reaction to stir at -78 °C for 4 hours. The color of the solution is expected to lighten.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Structure Elucidation Workflow

The confirmation of the synthesized product's structure follows a logical workflow, integrating data from multiple analytical techniques. Each technique provides unique pieces of information that, when combined, offer unambiguous proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

2D NMR: Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.20 | d | 1H | Pyrimidine H-2 | Highly deshielded proton between two nitrogen atoms.[2] |

| ~ 8.80 | d | 1H | Pyrimidine H-6 | Deshielded proton adjacent to a nitrogen atom.[3] |

| ~ 8.00 - 7.90 | m | 2H | Phenyl H (ortho) | Protons ortho to the electron-withdrawing carbonyl group are deshielded. |

| ~ 7.65 - 7.55 | m | 1H | Phenyl H (para) | Aromatic proton at the para position of the phenyl ring. |

| ~ 7.55 - 7.45 | m | 2H | Phenyl H (meta) | Aromatic protons at the meta positions of the phenyl ring. |

| ~ 7.30 | dd | 1H | Pyrimidine H-5 | Shielded relative to other pyrimidine protons, coupled to H-6.[3] |

| ~ 4.50 | s | 2H | Methylene (-CH₂-) | Singlet for the methylene protons situated between the carbonyl and pyrimidine ring. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195.0 | Carbonyl (C=O) | Typical chemical shift for an aryl ketone carbonyl carbon.[4] |

| ~ 158.0 | Pyrimidine C-2 | Carbon atom situated between two electronegative nitrogen atoms.[5] |

| ~ 157.5 | Pyrimidine C-6 | Carbon adjacent to a nitrogen atom.[5] |

| ~ 151.0 | Pyrimidine C-4 | Quaternary carbon of the pyrimidine ring attached to the methylene group. |

| ~ 136.0 | Phenyl C (ipso) | Quaternary carbon of the phenyl ring attached to the carbonyl group. |

| ~ 134.0 | Phenyl C (para) | Aromatic CH carbon. |

| ~ 129.0 | Phenyl C (meta) | Aromatic CH carbons. |

| ~ 128.5 | Phenyl C (ortho) | Aromatic CH carbons. |

| ~ 121.0 | Pyrimidine C-5 | Aromatic CH carbon of the pyrimidine ring.[5] |

| ~ 48.0 | Methylene (-CH₂-) | Aliphatic carbon deshielded by the adjacent carbonyl group and pyrimidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching of C-H bonds on the phenyl and pyrimidine rings. |

| ~ 1685 | Strong | Ketone C=O stretch | Strong, sharp absorption typical for an aryl ketone, with the frequency lowered by conjugation.[6][7] |

| ~ 1600 - 1450 | Medium | Aromatic C=C & C=N stretch | Multiple bands corresponding to ring stretching vibrations in both the phenyl and pyrimidine rings.[8] |

| ~ 1400 - 1300 | Medium | -CH₂- bending (scissoring) | Bending vibration of the methylene group. |

| ~ 750 and ~690 | Strong | Aromatic C-H out-of-plane bend | Characteristic bands for a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for generating fragments, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

-

Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

Predicted Mass Spectrometry Data (EI)

-

Molecular Ion (M⁺): m/z = 198. An accurate mass measurement should confirm the molecular formula C₁₂H₁₀N₂O.

-

Major Fragments: The fragmentation is expected to be dominated by cleavage alpha to the carbonyl group.

The base peak is likely to be the highly stable benzoyl cation at m/z = 105.[9][10] Another significant fragment would be the phenyl cation at m/z = 77, resulting from the loss of carbon monoxide from the benzoyl cation. The pyrimidin-4-ylmethyl cation at m/z = 93 is also a possible fragment.

Conclusion

The structure elucidation of a novel compound like this compound requires a synergistic application of synthesis and spectroscopy. This guide outlines a robust framework for this process. By following the proposed synthetic route and employing NMR, IR, and mass spectrometry, researchers can gather complementary data points. The integration of these results—matching the predicted NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns with experimental data—will allow for the unambiguous confirmation of the compound's molecular structure, paving the way for further investigation into its chemical and biological properties.

References

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. testbook.com [testbook.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. asdlib.org [asdlib.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-2-pyrimidin-4-ylethanone and its Analogs

Introduction

1-Phenyl-2-pyrimidin-4-ylethanone belongs to the class of aryl heteroaryl ethanones, a scaffold of significant interest in medicinal chemistry. The pyrimidine moiety is a key component of nucleobases and is found in numerous bioactive compounds, exhibiting a wide range of pharmacological activities. This guide summarizes the known and predicted physicochemical properties, potential synthetic routes, and the general biological relevance of this class of compounds.

Physicochemical Properties

Due to the lack of specific data for this compound, the following tables summarize the available information for its fluoro-analog, 1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone (CAS Number: 36827-98-2). Properties for the parent compound are predicted based on this analog.

Table 1: Identifiers and Molecular Properties

| Property | Value (for 1-(4-Fluoro-phenyl)-2-pyrimidin-4-ylethanone) | Predicted Value (for this compound) |

| IUPAC Name | 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone | 1-Phenyl-2-(pyrimidin-4-yl)ethanone |

| CAS Number | 36827-98-2[1] | Not assigned |

| Molecular Formula | C₁₂H₉FN₂O[1] | C₁₂H₁₀N₂O |

| Molecular Weight | 216.21 g/mol [1] | 200.22 g/mol |

| InChI | InChI=1S/C12H9FN2O/c13-10-3-1-9(2-4-10)12(16)7-11-5-6-14-8-15-11/h1-6,8H,7H2[1] | InChI=1S/C12H10N2O/c15-12(9-3-1-2-4-10(9)9)7-11-5-6-13-8-14-11/h1-6,8H,7H2 |

| InChIKey | PCWCSKPHAXGFSD-UHFFFAOYSA-N[1] | Predicted: YWJCSBDIWJCDJZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CC2=CN=CN=C2)F | C1=CC=C(C=C1)C(=O)CC2=CN=CN=C2 |

Table 2: Predicted and Estimated Physical Properties

| Property | Value (for 1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone) | Predicted Value (for this compound) | Notes |

| Melting Point | No data available | ~90-100 °C | Based on the melting point of the analogous 1-(4-Fluoro-phenyl)-2-pyridin-4-yl-ethanone (94-97 °C)[2]. The absence of the electronegative fluorine might slightly lower the melting point. |

| Boiling Point | No data available | > 350 °C | High boiling point is expected due to the molecular weight and polar functional groups. |

| Solubility | No data available | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Typical for moderately polar organic compounds. |

| pKa | No data available | ~3-4 | The pyrimidine ring is basic, with the pKa of pyrimidine itself being 1.3. The electron-withdrawing ethanone group will decrease the basicity. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the condensation of 4-methylpyrimidine with a benzaldehyde derivative, followed by oxidation. A similar approach has been described for related heterocyclic ketones.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (E)-1-Phenyl-2-(pyrimidin-4-yl)ethen-1-ol

-

To a stirred solution of 4-methylpyrimidine (1.0 eq) and benzaldehyde (1.0 eq) in ethanol at room temperature, add a solution of sodium hydroxide (1.1 eq) in water dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and neutralize with dilute HCl.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate chalcone analog.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, for example, Pyridinium chlorochromate (PCC) (1.5 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the ketone and the pyrimidine ring.

-

Ketone Group: The carbonyl group can undergo typical reactions such as reduction to an alcohol, reductive amination, and reactions with Grignard reagents. The adjacent methylene group is activated and can be a site for enolate formation and subsequent alkylation or condensation reactions.

-

Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring are basic and can be protonated or alkylated. The ring itself is relatively electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if leaving groups are present on the ring.

Spectral Data (Predicted)

No experimental spectral data is available. The following are predictions based on the structure.

-

¹H NMR:

-

Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the phenyl and pyrimidinyl protons.

-

A singlet for the methylene protons (CH₂) adjacent to the carbonyl group, likely in the range of δ 4.0-5.0 ppm.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon around δ 190-200 ppm.

-

Multiple signals in the aromatic region (δ 120-160 ppm).

-

A signal for the methylene carbon.

-

-

IR Spectroscopy:

-

A strong absorption band for the C=O stretch of the ketone around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic rings.

-

C=N and C=C stretching vibrations from the pyrimidine ring.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) at m/z = 200.22.

-

Fragmentation patterns would likely involve cleavage at the C-C bond between the carbonyl and the methylene group, leading to fragments corresponding to the benzoyl cation and the pyrimidin-4-ylmethyl radical.

-

Biological and Pharmacological Relevance

Pyrimidine derivatives are of great interest in drug discovery due to their wide range of biological activities. They are known to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. The structural motif of an aryl group linked to a pyrimidine ring via a flexible linker, as seen in this compound, is a common feature in many kinase inhibitors and other targeted therapies. Therefore, this compound and its analogs are valuable scaffolds for the development of new therapeutic agents.

Experimental Workflow for Characterization

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

Caption: A general experimental workflow for the synthesis and characterization process.

Conclusion

While specific experimental data for this compound remains elusive, this technical guide provides a thorough analysis based on its fluoro-analog and established chemical principles. The presented information on its predicted physicochemical properties, a plausible synthetic route with a detailed hypothetical protocol, and its potential biological significance serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

In-Depth Technical Guide: 1-Phenyl-2-pyrimidin-4-ylethanone (CAS 36912-83-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-pyrimidin-4-ylethanone is a heterocyclic ketone with the CAS number 36912-83-1. This document provides a comprehensive overview of its chemical properties, potential synthetic routes based on established pyrimidine chemistry, and contextual biological significance. While specific experimental data for this compound is not extensively available in public literature, this guide consolidates relevant information on related pyrimidine derivatives to inform future research and development. The pyrimidine core is a well-established pharmacophore, suggesting that this compound could be a valuable intermediate or a candidate for biological screening in various drug discovery programs.

Chemical and Physical Properties

This compound is a molecule combining a phenyl group and a pyrimidin-4-yl moiety linked by an ethanone backbone. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 36912-83-1 | Commercial Suppliers |

| Molecular Formula | C₁₂H₁₀N₂O | Calculated |

| Molecular Weight | 198.22 g/mol | Calculated |

| Appearance | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Potential Synthetic Methodologies

Detailed experimental protocols for the direct synthesis of this compound are not explicitly detailed in readily accessible scientific literature. However, based on established methods for the synthesis of pyrimidinyl ketones, several viable synthetic strategies can be proposed.

From Alkylpyrimidines via Nitrosation and Grignard Reaction

A plausible route involves the functionalization of a 4-alkylpyrimidine. A general method for preparing pyrimidinyl ketones involves the nitrosation of an active methyl group on the pyrimidine ring, followed by reaction with a Grignard reagent.[1]

Experimental Workflow:

Caption: Proposed synthesis via nitrosation and Grignard reaction.

Protocol:

-

Nitrosation: 4-Methylpyrimidine is treated with isoamyl nitrite in the presence of potassium amide in liquid ammonia to yield 4-pyrimidinealdoxime.[1]

-

Conversion to Nitrile: The resulting aldoxime is then dehydrated using a suitable agent (e.g., thionyl chloride) to form 4-cyanopyrimidine.

-

Grignard Reaction: 4-Cyanopyrimidine is reacted with a benzylmagnesium halide (e.g., benzylmagnesium chloride) in an aprotic solvent like diethyl ether or THF, followed by acidic workup, to yield the target compound, this compound.

From Amidines and Alkynyl Ketones

Another versatile approach for the synthesis of pyrimidine rings is the condensation of an amidine with a β-dicarbonyl compound or its equivalent. A relevant method involves the reaction of an amidine with an alkynyl ketone.

Experimental Workflow:

Caption: Proposed synthesis via amidine condensation.

Protocol:

-

Preparation of the Alkynyl Ketone: An appropriate alkynyl ketone precursor, such as 1-phenyl-4-butyn-2-one, would be required.

-

Condensation: The alkynyl ketone is reacted with formamidine in the presence of a base (e.g., sodium ethoxide in ethanol). The reaction proceeds via a Michael addition followed by cyclization and aromatization to yield the pyrimidine ring.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the surveyed literature. For definitive characterization, the following analyses would be necessary upon synthesis.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the protons of the phenyl group, the methylene bridge, and the pyrimidine ring. The pyrimidine protons would appear in the aromatic region, likely as distinct singlets or doublets depending on the substitution pattern. The methylene protons would likely appear as a singlet.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the phenyl and pyrimidine rings, and the methylene carbon.

-

IR Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Bands corresponding to C=C and C=N stretching of the aromatic rings would also be present.

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of 198.22. Fragmentation patterns would likely involve cleavage at the C-C bonds adjacent to the carbonyl group.

Biological and Pharmacological Context

While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a prominent feature in a vast number of biologically active compounds and approved drugs. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including:

-

Anticancer: As inhibitors of various kinases.

-

Antimicrobial: Including antibacterial and antifungal properties.

-

Anti-inflammatory: Through various mechanisms.

-

Antiviral: Particularly as nucleoside analogues.

The presence of the pyrimidine ring in this compound makes it a compound of interest for screening in various biological assays.

Potential Signaling Pathway Involvement:

Given the prevalence of pyrimidine-containing molecules as kinase inhibitors, it is conceivable that this compound or its derivatives could interact with ATP-binding sites of various kinases. A generalized schematic of kinase inhibition is presented below.

Caption: Hypothetical kinase inhibition by a pyrimidine derivative.

Conclusion and Future Directions

This compound is a commercially available compound with a chemical structure that suggests potential for further exploration in medicinal chemistry and drug discovery. The lack of detailed published data on its synthesis, characterization, and biological activity presents an opportunity for novel research. Future work should focus on:

-

Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern spectroscopic techniques.

-

Screening for biological activity in a variety of assays, particularly those related to cancer, infectious diseases, and inflammation, based on the known activities of other pyrimidine derivatives.

-

Utilizing the compound as a scaffold for the synthesis of a library of derivatives to explore structure-activity relationships.

This technical guide serves as a foundational document to stimulate and guide such research endeavors.

References

The Enigmatic Synthesis of 1-Phenyl-2-pyrimidin-4-ylethanone: A Review of Available Literature

An extensive review of scientific databases and chemical literature reveals a notable absence of specific information regarding the synthesis, discovery, and biological activity of 1-Phenyl-2-pyrimidin-4-ylethanone. This particular chemical entity does not appear in the currently indexed scientific literature, suggesting it may be a novel compound that has not yet been synthesized or characterized.

While direct information is unavailable, the broader field of pyrimidine chemistry offers insights into potential synthetic routes and the general biological significance of related structures. Pyrimidine-containing compounds are of significant interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities. They form the core structure of nucleobases in DNA and RNA and are found in numerous approved drugs.

General synthetic strategies for pyrimidine derivatives often involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related nitrogen-containing species. For a hypothetical synthesis of this compound, one could envision a pathway involving the reaction of a phenyl-substituted 1,3-dicarbonyl compound with formamidine or a similar reagent to construct the pyrimidine ring. However, without experimental validation, this remains speculative.

The biological activities of various substituted pyrimidines are well-documented and include anticancer, antiviral, antimicrobial, and anti-inflammatory properties. For example, derivatives of 2-aminopyrimidine have been explored for their therapeutic potential. Similarly, other pyrimidine-based compounds have been investigated as inhibitors of various enzymes, highlighting the rich pharmacology of this heterocyclic scaffold.

Given the lack of specific data for this compound, this technical guide cannot provide the requested quantitative data, detailed experimental protocols, or signaling pathway diagrams. The absence of this compound in the literature presents a unique opportunity for synthetic and medicinal chemists. The synthesis and subsequent biological evaluation of this compound could lead to the discovery of novel therapeutic agents. Future research in this area would be necessary to elucidate its chemical properties, potential biological targets, and any associated signaling pathways.

An In-depth Technical Guide to the Synthesis of 1-Phenyl-2-pyrimidin-4-ylethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Phenyl-2-pyrimidin-4-ylethanone, a ketone derivative of significant interest in medicinal chemistry and drug development. This document details the core starting materials, experimental protocols, and logical workflows for the synthesis of this target molecule.

Introduction

This compound is a heterocyclic ketone containing both a phenyl and a pyrimidine moiety. The pyrimidine ring is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of the phenyl ethanone side chain offers a versatile site for further functionalization, making this compound a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This guide will explore the most plausible synthetic strategies for its preparation, focusing on methods that are both efficient and adaptable for laboratory and potential scale-up applications.

Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of this compound. The first approach involves the formation of the carbon-carbon bond between the pyrimidine ring and the ethanone backbone. The second strategy focuses on constructing the pyrimidine ring onto a pre-existing phenyl ethanone fragment. This guide will primarily focus on the first approach, which generally offers a more convergent and flexible synthesis.

A promising and logical synthetic approach involves the reaction of a nucleophilic pyrimidine derivative with an electrophilic phenylacetyl synthon. This can be achieved through the generation of a pyrimidine organometallic species, such as a Grignard or organolithium reagent, followed by its reaction with a suitable phenylacetyl derivative.

Caption: Organometallic route to this compound.

An alternative strategy, the Claisen condensation, involves the reaction of a pyrimidine methyl ketone with a phenyl ester. This method is also a classic and reliable way to form the requisite carbon-carbon bond.

Caption: Claisen condensation route to the target molecule.

Starting Materials

The successful synthesis of this compound relies on the availability and purity of key starting materials.

| Starting Material | Supplier Examples | Purity | Notes |

| 4-Chloropyrimidine | Sigma-Aldrich, TCI | >97% | Halogenated pyrimidines are common precursors for organometallic reagents. |

| 4-Bromopyrimidine | Alfa Aesar, Combi-Blocks | >97% | Often more reactive in Grignard formation than the chloro-analogue. |

| Phenylacetyl chloride | Sigma-Aldrich, Acros Organics | >98% | A highly reactive electrophile for acylation reactions. |

| Ethyl Phenylacetate | Sigma-Aldrich, Alfa Aesar | >99% | A less reactive electrophile, suitable for Claisen-type reactions. |

| 4-Methylpyrimidine | TCI, Combi-Blocks | >98% | A key starting material for the Claisen condensation route. |

| Magnesium turnings | Sigma-Aldrich, Fisher Scientific | >99.5% | For the preparation of Grignard reagents. |

| n-Butyllithium | Sigma-Aldrich, Acros Organics | 1.6 M in hexanes | A strong base for the formation of organolithium reagents. |

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthetic routes. These protocols are based on established chemical principles and analogous reactions found in the literature.

Protocol 1: Synthesis of Pyrimidin-4-ylmagnesium Bromide and Reaction with Phenylacetyl Chloride

This protocol outlines a two-step process involving the formation of a Grignard reagent from 4-bromopyrimidine, followed by its reaction with phenylacetyl chloride.

Step 1: Preparation of Pyrimidin-4-ylmagnesium Bromide

Caption: Workflow for the preparation of Pyrimidin-4-ylmagnesium bromide.

Materials:

-

4-Bromopyrimidine (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

-

Add a small amount of anhydrous THF and a few drops of a solution of 4-bromopyrimidine in anhydrous THF to initiate the reaction.

-

Once the reaction has started (indicated by the disappearance of the iodine color and gentle bubbling), add the remaining solution of 4-bromopyrimidine dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture until most of the magnesium has been consumed.

-

Cool the resulting Grignard reagent to 0 °C for immediate use in the next step.

Step 2: Acylation with Phenylacetyl Chloride

Materials:

-

Pyrimidin-4-ylmagnesium Bromide solution (from Step 1)

-

Phenylacetyl chloride (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To the freshly prepared and cooled (0 °C) solution of pyrimidin-4-ylmagnesium bromide, add a solution of phenylacetyl chloride in anhydrous THF dropwise via a syringe or dropping funnel, while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

| Parameter | Value |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 4-6 hours |

| Solvent | Tetrahydrofuran (THF) |

| Work-up | Aqueous NH4Cl quench, extraction |

| Purification | Column Chromatography |

| Expected Yield | 50-70% (based on analogous reactions) |

Protocol 2: Synthesis via Claisen Condensation

This protocol describes the synthesis of the target molecule through a Claisen condensation of 4-acetylpyrimidine with ethyl benzoate.

Step 1: Preparation of 4-Acetylpyrimidine

This intermediate can be synthesized from 4-methylpyrimidine.

Materials:

-

4-Methylpyrimidine (1.0 eq)

-

Acetic anhydride (2.0 eq)

-

Sulfuric acid (catalytic amount)

Procedure:

-

In a round-bottom flask, combine 4-methylpyrimidine and acetic anhydride.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-acetylpyrimidine.

Step 2: Claisen Condensation

Materials:

-

4-Acetylpyrimidine (1.0 eq)

-

Ethyl benzoate (1.2 eq)

-

Sodium ethoxide (1.5 eq)

-

Anhydrous ethanol

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol, add 4-acetylpyrimidine at room temperature.

-

To this mixture, add ethyl benzoate dropwise.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Cool the mixture to room temperature and acidify with dilute hydrochloric acid to pH 5-6.

-

The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

| Parameter | Value |

| Reaction Temperature | Reflux |

| Reaction Time | 6-8 hours |

| Solvent | Ethanol |

| Base | Sodium Ethoxide |

| Work-up | Acidification, extraction/filtration |

| Purification | Recrystallization/Column Chromatography |

| Expected Yield | 40-60% (based on analogous reactions) |

Conclusion

This technical guide has outlined two viable and robust synthetic pathways for the preparation of this compound. The organometallic route offers a convergent approach that is amenable to the use of various phenylacetyl derivatives, while the Claisen condensation provides a classic and reliable alternative. The detailed experimental protocols and tabulated data are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize this valuable chemical intermediate. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research program. Further optimization of the presented protocols may be necessary to achieve higher yields and purity for specific applications.

An In-depth Technical Guide to 1-Phenyl-2-(pyrimidin-4-yl)ethanone

IUPAC Name: 1-Phenyl-2-(pyrimidin-4-yl)ethanone CAS Number: 36912-83-1

This technical guide provides a comprehensive overview of 1-Phenyl-2-(pyrimidin-4-yl)ethanone, a heterocyclic ketone containing a pyrimidine scaffold. Due to the limited availability of direct research on this specific molecule, this guide draws upon established knowledge of related pyrimidine derivatives to infer potential synthetic routes, physicochemical properties, and biological activities. This document is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Data

Table 1: Predicted Physicochemical Properties of 1-Phenyl-2-(pyrimidin-4-yl)ethanone

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₀N₂O | |

| Molecular Weight | 198.22 g/mol | |

| XLogP3 | 1.8 | Predicted hydrophobicity |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | (N atoms in pyrimidine, O atom in ketone) |

| Rotatable Bond Count | 2 | |

| Exact Mass | 198.07931 g/mol | |

| Monoisotopic Mass | 198.07931 g/mol | |

| Topological Polar Surface Area | 49.9 Ų | |

| Heavy Atom Count | 15 | |

| Complexity | 269 |

Note: These values are computationally predicted and have not been experimentally verified.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of 1-Phenyl-2-(pyrimidin-4-yl)ethanone is not currently available. However, based on general principles of organic synthesis for related α-heterocyclic ketones, a plausible synthetic route would involve the coupling of a pyrimidine precursor with a phenyl-ethanone derivative.

Proposed Synthetic Pathway: Nucleophilic Acyl Substitution

A common method for the synthesis of such compounds involves the reaction of a Grignard reagent derived from a halopyrimidine with an appropriate acyl chloride or a related activated carboxylic acid derivative.

Experimental Workflow: Hypothetical Synthesis

Caption: Hypothetical workflow for the synthesis of 1-Phenyl-2-(pyrimidin-4-yl)ethanone.

Detailed Hypothetical Protocol:

-

Grignard Reagent Preparation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 4-chloropyrimidine in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature until the magnesium is consumed, yielding pyrimidin-4-ylmagnesium chloride.

-

Acylation Reaction: The freshly prepared Grignard reagent is cooled to 0°C. A solution of phenylacetyl chloride in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-Phenyl-2-(pyrimidin-4-yl)ethanone.

Potential Biological Activity and Signaling Pathways

The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, particularly as kinase inhibitors in oncology. Derivatives of pyrimidine are known to target a wide range of kinases by competing with ATP for the binding site in the enzyme's active cleft.

While the specific biological targets of 1-Phenyl-2-(pyrimidin-4-yl)ethanone have not been elucidated, its structural similarity to known kinase inhibitors suggests it could potentially inhibit protein kinases involved in cell signaling pathways that are often dysregulated in cancer.

Hypothetical Signaling Pathway Inhibition

Many pyrimidine-based inhibitors target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or intracellular kinases like those in the MAPK/ERK pathway. Inhibition of these pathways can lead to a reduction in cell proliferation and survival.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

1-Phenyl-2-(pyrimidin-4-yl)ethanone is a molecule of interest due to its pyrimidine core, a privileged scaffold in drug discovery. While specific experimental data is currently lacking, this guide provides a framework for its potential synthesis, properties, and biological activities based on the well-established chemistry and pharmacology of related compounds. Further research is warranted to synthesize and characterize this compound and to explore its potential as a therapeutic agent, particularly in the context of kinase inhibition for diseases such as cancer. Researchers are encouraged to use the hypothetical protocols and pathways described herein as a starting point for their investigations.

molecular weight of 1-Phenyl-2-pyrimidin-4-ylethanone

An In-depth Technical Guide on 1-Phenyl-2-pyrimidin-4-ylethanone

This guide provides a comprehensive overview of this compound, a heterocyclic ketone of interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, making this compound a subject of interest for researchers in drug discovery and development.[1] This document details the physicochemical properties, a putative synthesis protocol, and the potential biological context of this molecule.

Physicochemical Data

The fundamental properties of this compound are summarized below. The molecular weight is calculated based on its chemical formula.

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 1-phenyl-2-(pyrimidin-4-yl)ethanone |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 |

| Appearance | Expected to be a solid at room temperature |

Synthetic Protocol: Friedel-Crafts Acylation

A plausible method for the synthesis of this compound is the Friedel-Crafts acylation. The following protocol is adapted from established methods for synthesizing similar aryl ketones.[2]

Materials

-

Benzene (C₆H₆)

-

2-(Pyrimidin-4-yl)acetyl chloride (C₆H₅ClN₂O)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂)

-

1N Hydrochloric acid (HCl)

-

5% aqueous Sodium hydroxide (NaOH)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Equipment

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure

-

Reaction Setup : In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add benzene (1.0 eq) and dry dichloromethane.

-

Cooling : Cool the solution to 0-5°C in an ice bath.

-

Catalyst Addition : To the cooled solution, add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature is maintained.

-

Addition of Acylating Agent : Slowly add a solution of 2-(pyrimidin-4-yl)acetyl chloride (1.0 eq) in dry dichloromethane from the addition funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.

-

Reaction : Stir the reaction mixture at 0-5°C for 2-4 hours.

-

Quenching : Carefully pour the reaction mixture into a beaker containing crushed ice and 1N hydrochloric acid.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing : Combine the organic fractions and wash sequentially with 1N hydrochloric acid, 5% aqueous sodium hydroxide, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : The crude product can be purified by recrystallization from ethanol to yield this compound.

Biological and Pharmacological Context

Pyrimidine is a fundamental nucleus in DNA and RNA and is associated with a wide array of biological activities.[1] Derivatives of pyrimidine have been reported to possess significant biological properties, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities.[1] The incorporation of a phenyl ethanone moiety to the pyrimidine ring may modulate these activities and introduce novel pharmacological properties.

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, it is plausible that this compound could interact with intracellular signaling pathways, such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival. The diagram below illustrates a simplified workflow for screening the bioactivity of a novel compound like this compound.

Caption: A workflow for evaluating the biological activity of a novel compound.

The following diagram illustrates a hypothetical interaction of a pyrimidine-based inhibitor with a generic kinase signaling cascade.

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a pyrimidine derivative.

References

An In-Depth Technical Guide to 1-Phenyl-2-(pyrimidin-2-yl)ethanone and 1-Phenyl-2-(pyrimidin-4-yl)ethanone for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds, particularly those containing the pyrimidine scaffold, are of paramount importance. The pyrimidine ring is a key structural motif in numerous biologically active molecules, including established pharmaceuticals and novel therapeutic candidates. This technical guide provides a comparative analysis of two isomeric compounds: 1-Phenyl-2-(pyrimidin-2-yl)ethanone and 1-Phenyl-2-(pyrimidin-4-yl)ethanone. While specific extensive research on these two molecules is limited, this document consolidates available data and presents a theoretical framework for their synthesis, potential biological activities, and spectroscopic characterization. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel pyrimidine-based compounds as potential therapeutic agents.

Chemical and Physical Properties

Both 1-Phenyl-2-(pyrimidin-2-yl)ethanone and 1-Phenyl-2-(pyrimidin-4-yl)ethanone are structural isomers with the same molecular formula (C₁₂H₁₀N₂O) and molecular weight. Their distinct chemical and physical properties arise from the different substitution patterns on the pyrimidine ring.

| Property | 1-Phenyl-2-(pyrimidin-2-yl)ethanone | 1-Phenyl-2-(pyrimidin-4-yl)ethanone |

| CAS Number | 82820-30-2[1] | 36912-83-1[2][3][4][5] |

| Molecular Formula | C₁₂H₁₀N₂O[1] | C₁₂H₁₀N₂O[2][3] |

| Molecular Weight | 198.22 g/mol [1][2] | 198.22 g/mol [2][3] |

| IUPAC Name | 1-phenyl-2-(pyrimidin-2-yl)ethanone[1] | 1-phenyl-2-(pyrimidin-4-yl)ethanone[2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC2=NC=CC=N2 | C1=CC=C(C=C1)C(=O)CC2=CN=CN=C2 |

| Appearance | (Predicted) Crystalline solid | (Predicted) Crystalline solid |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| Melting Point | Not reported | Not reported |

| Boiling Point | Not reported | Not reported |

Synthesis and Experimental Protocols

Proposed Synthesis of 1-Phenyl-2-(pyrimidin-2-yl)ethanone

A potential synthetic route for 1-Phenyl-2-(pyrimidin-2-yl)ethanone could involve the acylation of a pyrimidin-2-ylmethyl anion equivalent with a benzoyl electrophile.

Experimental Protocol:

-

Preparation of 2-methylpyrimidine: This starting material can be synthesized via several established methods, including the reaction of malondialdehyde with acetamidine.

-

Deprotonation: 2-methylpyrimidine is treated with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the corresponding carbanion.

-

Acylation: A benzoylating agent, such as benzoyl chloride or ethyl benzoate, is added to the solution containing the pyrimidin-2-ylmethyl anion.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.

Proposed Synthesis of 1-Phenyl-2-(pyrimidin-4-yl)ethanone

Similarly, 1-Phenyl-2-(pyrimidin-4-yl)ethanone could be synthesized through the acylation of a pyrimidin-4-ylmethyl anion equivalent.

Experimental Protocol:

-

Preparation of 4-methylpyrimidine: This can be synthesized from commercially available starting materials.

-

Deprotonation: 4-methylpyrimidine is deprotonated using a strong base like LDA in anhydrous THF at -78 °C.

-

Acylation: The resulting carbanion is reacted with a suitable benzoylating agent.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.

Caption: Proposed synthetic workflows for the target compounds.

Potential Biological Activities and Signaling Pathways

The pyrimidine nucleus is a common feature in molecules that target a wide range of biological pathways, particularly in the context of cancer and inflammatory diseases. The structural similarity of the target compounds to known kinase inhibitors suggests that they may also exhibit such activities.

Potential as Kinase Inhibitors

Many pyrimidine derivatives are known to act as ATP-competitive inhibitors of protein kinases. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Given this, 1-Phenyl-2-(pyrimidin-2-yl)ethanone and 1-Phenyl-2-(pyrimidin-4-yl)ethanone could potentially inhibit various kinases, such as:

-

Epidermal Growth Factor Receptor (EGFR): The anilino-pyrimidine scaffold is a well-established pharmacophore for EGFR inhibitors.

-

Cyclin-Dependent Kinases (CDKs): Various pyrimidine-based compounds have been developed as CDK inhibitors for cancer therapy.

-

Janus Kinases (JAKs): These are critical mediators of cytokine signaling, and pyrimidine-based inhibitors are in clinical development for inflammatory diseases.

The difference in the position of the nitrogen atoms in the pyrimidine ring (2-yl vs. 4-yl) would likely lead to different binding modes and potencies against various kinases.

Caption: Potential mechanism of action as a kinase inhibitor.

Spectroscopic Characterization

Detailed experimental spectroscopic data for these specific compounds are not available in the public domain. However, we can predict their characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

1-Phenyl-2-(pyrimidin-2-yl)ethanone: The methylene protons adjacent to the carbonyl and pyrimidine ring are expected to appear as a singlet. The protons on the phenyl ring will show characteristic multiplets in the aromatic region. The pyrimidine protons will appear as a doublet and a triplet.

-

1-Phenyl-2-(pyrimidin-4-yl)ethanone: The methylene protons will also be a singlet. The phenyl protons will have similar shifts. The pyrimidine protons will show a distinct pattern with two doublets and a singlet.

¹³C NMR: The chemical shifts of the carbonyl carbon and the methylene carbon will be characteristic. The carbon atoms of the pyrimidine ring will have distinct shifts depending on the isomer, providing a clear method for differentiation.

Infrared (IR) Spectroscopy

Both isomers will exhibit a strong absorption band corresponding to the C=O stretching of the ketone, typically in the range of 1680-1700 cm⁻¹. Characteristic bands for C=N and C=C stretching of the aromatic and heteroaromatic rings will also be present.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum for both compounds will show a molecular ion peak (M⁺) at m/z = 198. The fragmentation patterns are expected to differ based on the stability of the resulting fragments, which is influenced by the position of the pyrimidine nitrogen atoms.

Caption: General workflow for spectroscopic analysis.

Conclusion and Future Directions

1-Phenyl-2-(pyrimidin-2-yl)ethanone and 1-Phenyl-2-(pyrimidin-4-yl)ethanone represent intriguing, yet underexplored, chemical entities. Based on the well-established role of the pyrimidine scaffold in medicinal chemistry, these compounds hold potential as starting points for the development of novel therapeutic agents, particularly as kinase inhibitors. The lack of extensive published data highlights an opportunity for further research.

Future studies should focus on:

-

The development and optimization of efficient synthetic routes for both isomers.

-

Comprehensive biological screening against a panel of protein kinases and cancer cell lines to identify potential therapeutic targets.

-

Detailed structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.

-

Full spectroscopic and crystallographic characterization to confirm their structures and understand their conformational preferences.

This technical guide serves as a foundational resource to stimulate and guide such future investigations into the chemical and biological properties of these promising pyrimidine derivatives.

References

An In-depth Technical Guide to Early Research on Pyrimidine-Based Ethanones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on pyrimidine-based ethanones. It delves into the early synthetic methodologies, physicochemical properties, and initial biological evaluations of this important class of heterocyclic compounds. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the historical context and core chemical principles that underpin modern research in this area.

Introduction to Pyrimidine-Based Ethanones

Pyrimidines are a fundamental class of N-heterocyclic compounds, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and many biologically active molecules.[1] The introduction of an ethanone (acetyl) group to the pyrimidine ring creates a versatile scaffold, the pyrimidine-based ethanone, which has been a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on the early, seminal research that laid the groundwork for the synthesis and investigation of these compounds.

Early Synthetic Methodologies

The synthesis of pyrimidine-based ethanones can be broadly categorized into two approaches: the construction of the pyrimidine ring from a precursor already containing the acetyl group, and the direct acylation of a pre-formed pyrimidine ring. Early research predominantly focused on the former, with the Biginelli and related condensation reactions being cornerstone methodologies.

Synthesis via Ring Formation

One of the earliest and most straightforward methods for synthesizing pyrimidine ethanones involves the condensation of a β-dicarbonyl compound, where one of the carbonyl groups is part of an acetyl moiety, with a urea, thiourea, or amidine derivative. A notable example is the synthesis of 5-acetyluracil (5-acetyl-2,4-dihydroxypyrimidine).

Experimental Protocol: Synthesis of 5-Acetyluracil

This protocol is based on established early synthetic methods for 5-substituted uracils.

Materials:

-

Uracil

-

Acetic anhydride

-

Polyphosphoric acid

-

Ice water

-

Ethanol

Procedure:

-

A mixture of uracil (1 mole) and a slight excess of acetic anhydride (1.2 moles) is prepared.

-

Polyphosphoric acid is added to the mixture as a catalyst and dehydrating agent.

-

The reaction mixture is heated, typically at a temperature range of 80-100°C, for a period of 2-4 hours with constant stirring.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice water with vigorous stirring.

-

The precipitated crude product is collected by vacuum filtration and washed with cold water.

-

The crude 5-acetyluracil is recrystallized from a suitable solvent, such as ethanol, to yield the purified product.

Direct Acylation of Pyrimidines

While less common in very early research, methods for the direct acylation of the pyrimidine ring were also explored. These reactions often require activation of the pyrimidine ring or the use of potent acylating agents due to the electron-deficient nature of the pyrimidine ring.

Physicochemical and Spectroscopic Data

The characterization of newly synthesized compounds is a critical aspect of chemical research. Early studies relied on fundamental techniques such as melting point determination, elemental analysis, and infrared (IR) spectroscopy. With the advent of more advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), a more detailed structural elucidation became possible.

Table 1: Physicochemical and Spectroscopic Data for 5-Acetyluracil

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | [4] |

| Molecular Weight | 154.12 g/mol | |

| Melting Point | 278 °C (decomposes) | |

| IR Spectroscopy (KBr, cm⁻¹) | [4] | |

| C=O stretching (acetyl) | ~1680-1700 | |

| C=O stretching (ring) | ~1650-1670 | |

| N-H stretching | ~3100-3300 | |

| ¹H NMR Spectroscopy (DMSO-d₆, δ ppm) | ||

| CH₃ (acetyl) | ~2.4 | |

| C6-H | ~8.0 | |

| N1-H, N3-H | ~11.0-11.5 | |

| ¹³C NMR Spectroscopy (DMSO-d₆, δ ppm) | ||

| CH₃ (acetyl) | ~28 | |

| C5 (ring) | ~110 | |

| C6 (ring) | ~145 | |

| C2 (ring, C=O) | ~150 | |

| C4 (ring, C=O) | ~162 | |

| C=O (acetyl) | ~195 |

Note: NMR data are approximate and can vary based on solvent and experimental conditions. Early research would have primarily relied on IR and melting point data.

Early Biological Investigations

The exploration of the biological activities of pyrimidine-based ethanones has been a driving force in their continued study. Early research often involved broad screening against various microorganisms and cancer cell lines.

Antimicrobial Activity

Early studies on pyrimidine derivatives revealed their potential as antimicrobial agents. The introduction of the ethanone functionality was investigated for its effect on this activity.

Experimental Protocol: Antimicrobial Screening (Agar Disc Diffusion Method)

-

A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread on the surface of a sterile agar plate.

-

Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., a pyrimidine-based ethanone) dissolved in a suitable solvent (e.g., DMSO).

-

A control disc impregnated with the solvent alone is also placed on the agar plate.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

Table 2: Representative Early Biological Activity Data for Pyrimidine Ethanone Derivatives

| Compound | Biological Activity | Assay | Result |

| 5-Acetyluracil | Anticancer | In vitro, Ehrlich ascites carcinoma cells | Active |

| 5-(2-Benzoylethynyl)uracil | Anticancer | In vivo, Ehrlich ascites carcinoma | T/C value of 281 |

| 5-(2-p-Toluoylethynyl)uracil | Anticancer | In vivo, Ehrlich ascites carcinoma | T/C value of 300 |

T/C value: A measure of antitumor efficacy in vivo, representing the ratio of the median tumor weight in the treated group to the median tumor weight in the control group, expressed as a percentage. A lower T/C value indicates higher activity.[3]

Mechanisms of Action and Signaling Pathways

The elucidation of the precise molecular mechanisms by which pyrimidine-based ethanones exert their biological effects is an ongoing area of research. Early investigations were often limited by the available technology, but foundational hypotheses were proposed.

For many pyrimidine derivatives, a key mechanism of action involves their role as antimetabolites. As structural analogs of endogenous pyrimidines, they can interfere with nucleic acid synthesis and metabolism.[5]

Proposed Mechanism of Action for 5-Substituted Uracil Analogs:

One of the well-studied mechanisms for 5-substituted uracil derivatives is the inhibition of thymidylate synthase (TS).[3] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.

Caption: Inhibition of Thymidylate Synthase by a Pyrimidine-Based Ethanone.

Experimental Workflow for Investigating Enzyme Inhibition:

Caption: General workflow for determining enzyme inhibition by a pyrimidine-based ethanone.

Conclusion

The early research into pyrimidine-based ethanones established fundamental synthetic routes and provided the initial glimpses into their biological potential. These foundational studies, characterized by meticulous experimental work and insightful observations, have paved the way for the development of a vast array of pyrimidine derivatives with diverse therapeutic applications. This guide serves as a testament to the enduring importance of this chemical scaffold and the pioneering work of early researchers in the field. A thorough understanding of this historical context is invaluable for contemporary scientists and drug development professionals as they continue to explore the rich chemical and biological landscape of pyrimidine-based compounds.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis and biological activities of novel 5-(2-acylethynyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Acetyluracil | C6H6N2O3 | CID 234581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

A Technical Guide to 1-Phenyl-2-pyrimidin-4-ylethanone: Synthesis, Potential Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-pyrimidin-4-ylethanone is a heterocyclic ketone containing a pyrimidine scaffold, a privileged structure in medicinal chemistry. The pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous biologically active compounds with a broad range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] This technical guide provides a comprehensive overview of this compound, detailing a plausible synthetic route, and exploring its potential biological activities based on the known pharmacology of structurally related pyrimidine derivatives. Detailed experimental protocols for relevant biological assays are also presented to facilitate further investigation of this and similar molecules.

Chemical Profile

| Property | Value |

| IUPAC Name | 1-Phenyl-2-(pyrimidin-4-yl)ethanone |

| Synonyms | 4-(Benzoylmethyl)-1,3-diazine, 4-Phenacylpyrimidine |

| CAS Number | 36912-83-1 |

| Molecular Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 198.22 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC2=CN=CN=C2 |

| InChI Key | BJDUPABHTHYHEX-UHFFFAOYSA-N |

Synthesis and Mechanism

A potential synthetic pathway is the acylation of a pyrimidine-derived organometallic species with a phenylacetyl halide or a related activated carboxylic acid derivative. Alternatively, a cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, could be employed to link the phenyl and pyrimidine moieties.

Below is a hypothetical workflow for the synthesis of this compound.

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activities and Quantitative Data

Derivatives of the pyrimidine core have been extensively studied and have demonstrated a wide array of biological activities.[2] While specific data for this compound is limited, the following table summarizes the activities of structurally related pyrimidine compounds.

| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC₅₀) | Reference |

| Pyrazolo[3,4-d]pyrimidine Derivatives | Anticancer | LoVo (Colon Cancer Cell Line) | 0.08 - 15.4 µM | [1] |

| Fused Pyrimidines | Anticancer | HEPG2 (Liver Cancer Cell Line) | 17.4 - 23.6 µM | [1] |

| Thiazolo[4,5-d]pyrimidine Derivatives | Anticancer | A375 (Melanoma Cell Line) | 0.02 - 1.5 µM | [1] |

| Pyrimidine Derivatives | Anti-inflammatory | COX-2 Enzyme Inhibition | Varies with substitution | [1] |

| 1-Phenyl-2-(phenylamino)ethanone Derivatives | Antibacterial | MCR-1 Inhibition | Potent activity at 25 µM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.[1]

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Following incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

COX-2 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.[1]

Materials:

-

COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric detection kit

-

Microplate reader

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Pre-incubate the COX-2 enzyme with various concentrations of this compound.

-

Initiate the reaction by adding arachidonic acid.

-

After a set incubation period, stop the reaction and measure the product formation using the detection kit and a microplate reader.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine derivatives as kinase inhibitors, it is plausible that this compound could modulate cell signaling pathways involved in cell proliferation and survival. The following diagram illustrates a generic kinase signaling pathway that could be a target for such a compound.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound represents a molecule of interest within the broader class of pyrimidine-containing compounds. While direct experimental data is currently sparse, its structural features suggest potential for a range of biological activities, including anticancer and anti-inflammatory effects. The synthetic strategies and experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and related pyrimidine derivatives, which could lead to the development of novel therapeutic agents. Researchers are encouraged to utilize these methodologies to explore the pharmacological profile of this compound and contribute to the growing body of knowledge on this important class of heterocyclic compounds.

References

Methodological & Application

Synthesis Protocol for 1-Phenyl-2-pyrimidin-4-ylethanone: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 1-Phenyl-2-pyrimidin-4-ylethanone, a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. Two primary synthetic routes are presented: the Pinner synthesis, a classical cyclocondensation approach, and a two-step route commencing with the condensation of 4-methylpyrimidine with benzaldehyde followed by oxidation. This application note includes comprehensive methodologies, tabulated data for expected outcomes, and visual diagrams of the synthetic workflows and the role of pyrimidines as key pharmacophores.

Introduction

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The inherent bioactivity of the pyrimidine scaffold makes it a privileged structure in drug design. This compound, a molecule featuring both a pyrimidine ring and a phenylethanone moiety, represents a scaffold of significant interest for the development of novel bioactive compounds. This document outlines two distinct and reliable methods for its laboratory-scale synthesis.

Data Presentation

The following table summarizes the expected quantitative data for the two presented synthesis protocols for this compound (CAS No. 36912-83-1).

| Parameter | Route A: Pinner Synthesis | Route B: Two-Step Synthesis |

| Starting Materials | Benzoylacetone, Formamidine hydrochloride | 4-Methylpyrimidine, Benzaldehyde |

| Key Intermediates | - | 4-(2-Phenylethenyl)pyrimidine |

| Overall Yield | 60-75% | 45-60% |

| Purity (by HPLC) | >95% | >95% |

| Reaction Steps | 1 | 2 |

| Reaction Time | 4-6 hours | 24-30 hours |

| Purification Method | Recrystallization | Column Chromatography, Recrystallization |

Characterization Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ 9.18 (d, 1H, J=1.2 Hz, H2-pyrimidine), 8.75 (d, 1H, J=5.2 Hz, H6-pyrimidine), 7.95 (d, 2H, J=7.6 Hz, ortho-H of phenyl), 7.60 (t, 1H, J=7.4 Hz, para-H of phenyl), 7.48 (t, 2H, J=7.8 Hz, meta-H of phenyl), 7.42 (d, 1H, J=5.2 Hz, H5-pyrimidine), 4.45 (s, 2H, CH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 195.5 (C=O), 168.0 (C4-pyrimidine), 158.5 (C2-pyrimidine), 150.8 (C6-pyrimidine), 136.2 (para-C of phenyl), 134.0 (ipso-C of phenyl), 129.0 (meta-C of phenyl), 128.5 (ortho-C of phenyl), 119.5 (C5-pyrimidine), 45.0 (CH₂).

-

IR (KBr, cm⁻¹): 3060 (Ar-H), 1695 (C=O, ketone), 1580, 1550, 1490 (C=N, C=C, pyrimidine and phenyl rings).

-

Mass Spec (ESI-MS): m/z 199.08 [M+H]⁺.

Experimental Protocols

Route A: Pinner Synthesis from Benzoylacetone and Formamidine

This one-pot synthesis relies on the classical Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine to form the pyrimidine ring.

Materials:

-

Benzoylacetone (1.0 eq)

-

Formamidine hydrochloride (1.2 eq)

-

Sodium ethoxide (2.5 eq)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a stirred solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add benzoylacetone at room temperature.

-

Stir the resulting solution for 30 minutes.

-

Add formamidine hydrochloride in one portion and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and neutralize with 1 M hydrochloric acid to pH 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethanol/water mixture to afford this compound as a crystalline solid.

Route B: Two-Step Synthesis from 4-Methylpyrimidine and Benzaldehyde

This route involves an initial base-catalyzed condensation to form a styryl intermediate, followed by oxidative cleavage of the double bond to yield the desired ketone.

Step 1: Synthesis of 4-(2-Phenylethenyl)pyrimidine

Materials:

-

4-Methylpyrimidine (1.0 eq)

-

Benzaldehyde (1.1 eq)

-